N-(4-isopropoxyphenyl)-3-(4-propoxyphenyl)acrylamide
Overview
Description
Compounds like N-(4-isopropoxyphenyl)-3-(4-propoxyphenyl)acrylamide are typically organic molecules that contain functional groups such as amides and aromatic rings . They can be part of a larger class of compounds known as phenylboronic acids and their esters, which are often used in the design of new drugs and drug delivery devices .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like amide bond formation, aromatic substitution, and others . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this would likely involve aromatic rings (from the phenyl groups), an acrylamide group, and alkyl chains (from the isopropoxy and propoxy groups) . The exact structure would need to be confirmed using techniques like NMR spectroscopy, X-ray crystallography, or others.Chemical Reactions Analysis
Phenylboronic acids and their esters are known to be susceptible to hydrolysis, especially at physiological pH . The rate of this reaction can be influenced by the substituents on the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties like solubility, melting point, boiling point, and others could be predicted using computational chemistry tools or determined experimentally .Safety and Hazards
Properties
IUPAC Name |
(E)-N-(4-propan-2-yloxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-15-24-19-10-5-17(6-11-19)7-14-21(23)22-18-8-12-20(13-9-18)25-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,22,23)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOFWSPJSYRSF-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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